molecular formula C14H12BF3O3 B599311 (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid CAS No. 1245014-05-4

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B599311
CAS No.: 1245014-05-4
M. Wt: 296.052
InChI Key: WNDRDSTVBFGULJ-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)-3-(trifluoromethyl)benzene.

    Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phenols, quinones, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a benzyloxy group.

    4-(Trifluoromethyl)benzeneboronic acid: Lacks the benzyloxy group, making it less versatile in certain applications.

    (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid: Contains a methyl group, which alters its chemical properties and reactivity.

Uniqueness

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a benzyloxy and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

[4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDRDSTVBFGULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737282
Record name [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245014-05-4
Record name [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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